2-[2-(Morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
2-(2-morpholin-4-ylethyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c14-10-2-1-3-11-13(10)5-4-12-6-8-15-9-7-12/h1-3H,4-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYOFFIGBUWSBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C(=O)C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one typically involves the reaction of a morpholine derivative with a suitable pyridazinone precursor. One common method involves the nucleophilic substitution reaction between 2-chloro-3-pyridazinone and 2-(morpholin-4-yl)ethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or pyridazinone moieties can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, such as amines, alcohols, and thiols, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the pyridazinone ring, while reduction reactions may produce reduced forms of the morpholine or pyridazinone moieties.
Scientific Research Applications
This compound has been primarily studied for its role as a phosphodiesterase 4 (PDE4) inhibitor . PDE4 inhibitors are known for their anti-inflammatory properties and are under investigation for treating conditions such as asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory diseases. The selectivity and potency of 2-[2-(Morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one against PDE4 suggest its potential as a therapeutic agent in these areas.
Comprehensive Data Table
| Application Area | Description | Relevant Studies |
|---|---|---|
| Anti-inflammatory | Inhibits PDE4, reducing inflammation in respiratory diseases | Clinical trials on COPD and asthma treatments |
| Anticancer Potential | Exhibits cytotoxic effects on certain cancer cell lines | Research on derivatives targeting cancer pathways |
| Neurological Disorders | Potential in modulating neurotransmitter systems | Studies on cognitive enhancement and neuroprotection |
| Cardiovascular Health | Investigated for effects on heart function and vascular health | Studies exploring PDE inhibition in heart disease |
Case Study 1: Anti-inflammatory Effects
A study examined the efficacy of this compound in a model of COPD. The compound demonstrated significant reduction in inflammatory markers and improved lung function in treated subjects compared to controls. This suggests its potential utility as a therapeutic agent in managing COPD symptoms.
Case Study 2: Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation. Further research is required to evaluate its efficacy in vivo.
Case Study 3: Neurological Applications
Research into the effects of this compound on cognitive function has shown promising results. It appears to enhance memory retention and learning capabilities in animal models, indicating potential applications in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2-[2-(Morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues with Modified Substituents
Morpholin-4-yl Ethyl vs. n-Pentyl Substituents
A study comparing morpholine-derived substituents with alkyl chains revealed that the introduction of a 2-(morpholin-4-yl)ethyl group (as in compound 16) resulted in 14-fold lower affinity (Ki = 221 nM) compared to an n-pentyl analogue (Ki = ~16 nM) in a cannabinoid receptor model. This suggests that the morpholine group may introduce steric or electronic effects detrimental to binding in this context .
Pyrrolidinyl vs. Morpholinyl Substituents
The compound 4-chloro-2-[(2Z)-2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(pyrrolidin-1-yl)-2,3-dihydropyridazin-3-one () shares the dihydropyridazinone core but substitutes morpholine with a pyrrolidine ring. Its molecular weight (381.26 g/mol) and chloro/methoxyimino substituents may enhance target selectivity compared to the morpholine-containing analog .
Analogues with Distinct Core Structures
Benzimidazole Derivatives
Compounds 3q and 3r () feature a benzimidazole core with morpholin-4-yl propoxy and sulfonyl groups. While structurally distinct from dihydropyridazinones, the shared morpholine substituent highlights its versatility. These compounds exhibit complex NMR profiles, indicating conformational flexibility, which may contrast with the planar dihydropyridazinone system .
Triazolo[4,3-a]pyridinone Impurities
Pharmaceutical impurities such as Imp. B () replace the dihydropyridazinone core with a triazolopyridinone scaffold. The 3-(4-phenylpiperazin-1-yl)propyl substituent introduces a basic piperazine group, which could enhance solubility but may alter target specificity compared to morpholine derivatives .
Data Table: Key Comparative Metrics
Discussion of Substituent and Core Effects
- Morpholine vs. Pyrrolidine/Piperazine : Morpholine’s oxygen atom may improve water solubility but could introduce steric hindrance or reduce binding affinity in certain targets. Pyrrolidine and piperazine substituents offer distinct electronic and steric profiles, influencing pharmacokinetics .
Biological Activity
2-[2-(Morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a morpholine ring and a pyridazinone core, which contribute to its diverse pharmacological properties. Research has indicated its applications in treating various conditions, including inflammation and cancer.
Chemical Structure
The molecular formula of this compound is . The structure comprises:
- A pyridazinone core
- A morpholine moiety attached via an ethyl linker
This structural configuration is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The mechanism of action involves:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in disease pathways, potentially leading to therapeutic effects.
- Receptor Modulation : It can modulate receptor activity, influencing various signaling pathways related to inflammation and cell proliferation.
Anti-inflammatory Properties
One of the most notable activities of this compound is its anti-inflammatory effect. Research indicates that it acts as a phosphodiesterase 4 (PDE4) inhibitor, which is crucial in managing inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
Anticancer Potential
Studies have suggested that this compound may possess anticancer properties. Its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines has been documented, making it a candidate for further investigation in cancer therapeutics .
Case Studies and Research Findings
- PDE4 Inhibition : A study demonstrated that derivatives of the compound exhibited significant inhibition of PDE4 activity, correlating with reduced inflammatory markers in vitro .
- Cell Viability Assays : In vitro assays on various cancer cell lines revealed that this compound significantly decreased cell viability at micromolar concentrations, suggesting potential use as an anticancer agent .
- Structure-Activity Relationship (SAR) : Research on similar compounds indicated that modifications to the morpholine or pyridazinone structure could enhance biological activity. This highlights the importance of structural optimization in drug design .
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-Tert-butyl-2-[2-(morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one | Tert-butyl group | PDE4 inhibitor; anti-inflammatory |
| 5-Methylpyridazin-3-one | Methyl substitution at position 5 | Antimicrobial activity |
| 4-(Morpholinomethyl)-pyridazine | Morpholine attached directly to pyridazine | Anticancer activity |
| 1-(Morpholinomethyl)-pyrimidinone | Morpholine and pyrimidine structure | Antiviral activity |
Q & A
Basic: How can synthesis conditions for 2-[2-(Morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one be optimized to maximize yield and purity?
Methodological Answer:
Optimization involves systematic variation of parameters such as solvent polarity, reaction temperature, and catalyst selection. For morpholine-containing analogs, polar aprotic solvents (e.g., DMF or DMSO) are often preferred to stabilize intermediates . Temperature control (e.g., 60–80°C) minimizes side reactions like ring-opening or oxidation. Catalytic agents such as p-toluenesulfonic acid (PTSA) can enhance cyclization efficiency. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical for isolating high-purity product. Monitor reaction progress using TLC or HPLC .
Advanced: What mechanistic insights exist for nucleophilic substitution reactions at the morpholine-ethyl substituent in this compound?
Methodological Answer:
The morpholine moiety’s tertiary amine acts as an electron donor, facilitating nucleophilic substitution at the ethyl linker. Density Functional Theory (DFT) studies suggest a two-step mechanism: (1) protonation of the leaving group (e.g., halogen) to generate a carbocation intermediate, followed by (2) nucleophilic attack by morpholine. Kinetic isotope effect (KIE) experiments and in situ IR spectroscopy can validate transition states. For example, deuterated solvents (D₂O) may slow proton transfer steps, confirming rate-determining stages .
Basic: What structural characterization techniques are most effective for confirming the dihydropyridazinone core and substituent regiochemistry?
Methodological Answer:
X-ray crystallography is definitive for regiochemical confirmation. For example, SHELXL refinement (via SHELX software) resolves bond angles and torsional strain in the dihydropyridazinone ring . Complementary techniques include:
- ¹H/¹³C NMR : Key signals include downfield shifts for C=O (~170 ppm in ¹³C) and morpholine N-CH₂ protons (δ 2.4–3.1 ppm in ¹H).
- FT-IR : Stretching vibrations at ~1650 cm⁻¹ (C=O) and ~1100 cm⁻¹ (morpholine C-N) .
Advanced: How can computational modeling predict electronic properties relevant to biological activity?
Methodological Answer:
Molecular docking (AutoDock Vina) and DFT (Gaussian 09) simulations evaluate interactions with biological targets. For morpholine derivatives:
- Calculate HOMO/LUMO gaps to assess redox activity.
- Map electrostatic potential surfaces to identify nucleophilic/electrophilic regions.
- Validate models against experimental data (e.g., IC₅₀ values from kinase inhibition assays) .
Basic: What analytical methods ensure batch-to-batch consistency in purity assessment?
Methodological Answer:
- HPLC-DAD : Use a C18 column (mobile phase: acetonitrile/0.1% TFA) to detect impurities ≤0.1%.
- LC-MS : Confirm molecular ion peaks ([M+H]⁺) and rule out by-products (e.g., over-alkylated morpholine derivatives).
- ¹H NMR Integration : Compare proton ratios (e.g., morpholine CH₂ vs. pyridazinone CH) to verify stoichiometry .
Advanced: How can contradictions in spectroscopic data between synthetic batches be resolved?
Methodological Answer:
Discrepancies often arise from conformational isomers or solvent effects. Strategies include:
- Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering) causing signal splitting.
- COSY/NOESY : Assign spatial proximities to distinguish regioisomers.
- Crystallographic Validation : Compare experimental XRD data with predicted structures (Mercury CSD) .
Advanced: What experimental designs are recommended for probing bioactivity against inflammation-related targets?
Methodological Answer:
- In vitro assays : Measure COX-2/LOX inhibition (ELISA) or NF-κB activation (luciferase reporter).
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified morpholine substituents (e.g., replacing ethyl with propyl linkers) to assess steric effects.
- Metabolic Stability : Use liver microsomes to evaluate cytochrome P450-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
